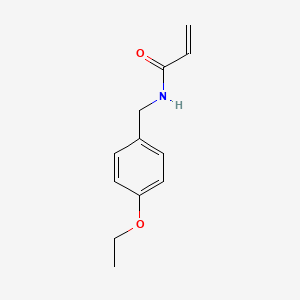
7-hydroxy-2-oxo-4-(3,4,5-trimethoxyphenyl)-2H-chromene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-HYDROXY-2-OXO-4-(3,4,5-TRIMETHOXYPHENYL)-2H-CHROMEN-3-YL CYANIDE is a synthetic organic compound belonging to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core structure substituted with a hydroxy group, a cyanide group, and a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-HYDROXY-2-OXO-4-(3,4,5-TRIMETHOXYPHENYL)-2H-CHROMEN-3-YL CYANIDE can be achieved through several synthetic routes
-
Condensation Reaction
Reactants: 3,4,5-trimethoxybenzaldehyde, 4-hydroxycoumarin
Catalyst: Base (e.g., sodium hydroxide)
Solvent: Ethanol
Conditions: Reflux for several hours
-
Cyanation Reaction
Reactant: Intermediate product from the condensation reaction
Reagent: Cyanide source (e.g., sodium cyanide)
Solvent: Dimethyl sulfoxide (DMSO)
Conditions: Room temperature, stirring for several hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group.
Reduction: The cyanide group can be reduced to an amine group.
Substitution: The trimethoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
-
Oxidation
Reagent: Potassium permanganate (KMnO4)
Conditions: Aqueous medium, room temperature
-
Reduction
Reagent: Lithium aluminum hydride (LiAlH4)
Conditions: Anhydrous ether, reflux
-
Substitution
Reagent: Electrophile (e.g., bromine)
Conditions: Acetic acid, room temperature
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted trimethoxyphenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 7-HYDROXY-2-OXO-4-(3,4,5-TRIMETHOXYPHENYL)-2H-CHROMEN-3-YL CYANIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound is studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as drug candidates. The presence of the chromen-2-one core and the trimethoxyphenyl group contributes to its pharmacological properties.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 7-HYDROXY-2-OXO-4-(3,4,5-TRIMETHOXYPHENYL)-2H-CHROMEN-3-YL CYANIDE involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the cyanide group can participate in nucleophilic reactions. The trimethoxyphenyl group enhances the compound’s lipophilicity, facilitating its interaction with cell membranes.
Molecular Targets and Pathways
Enzymes: Inhibition of enzymes involved in oxidative stress and inflammation.
Receptors: Modulation of receptor activity, leading to therapeutic effects.
Signaling Pathways: Interference with signaling pathways related to cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 7-Hydroxy-2-oxo-4-phenyl-2H-chromen-3-yl cyanide
- 7-Hydroxy-2-oxo-4-(3,4-dimethoxyphenyl)-2H-chromen-3-yl cyanide
- 7-Hydroxy-2-oxo-4-(3,4,5-trimethoxyphenyl)-2H-chromen-3-yl acetate
Uniqueness
Compared to similar compounds, 7-HYDROXY-2-OXO-4-(3,4,5-TRIMETHOXYPHENYL)-2H-CHROMEN-3-YL CYANIDE stands out due to the presence of the trimethoxyphenyl group, which enhances its biological activity and electronic properties. This makes it a more potent candidate for various applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C19H15NO6 |
|---|---|
Molecular Weight |
353.3 g/mol |
IUPAC Name |
7-hydroxy-2-oxo-4-(3,4,5-trimethoxyphenyl)chromene-3-carbonitrile |
InChI |
InChI=1S/C19H15NO6/c1-23-15-6-10(7-16(24-2)18(15)25-3)17-12-5-4-11(21)8-14(12)26-19(22)13(17)9-20/h4-8,21H,1-3H3 |
InChI Key |
GXFRIPBZRDXKOA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=C(C(=O)OC3=C2C=CC(=C3)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


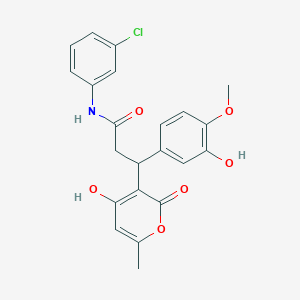
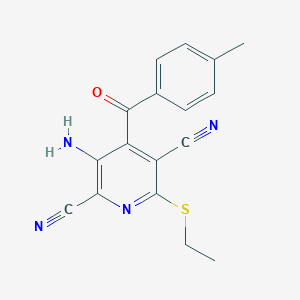
![N-cyclohexyl-2-[(6-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]acetamide](/img/structure/B14941719.png)
![1-(3-ethoxypropyl)-3-hydroxy-4-[(4-methylphenyl)carbonyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14941729.png)
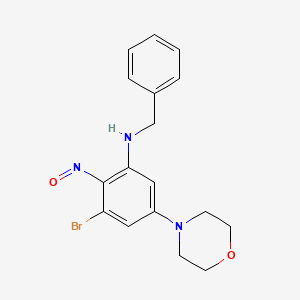
![Ethyl 4-{[2-(dimethylamino)ethyl]carbamoyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B14941747.png)
![1-[2,2-dimethyl-4-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}quinolin-1(2H)-yl]ethanone](/img/structure/B14941755.png)
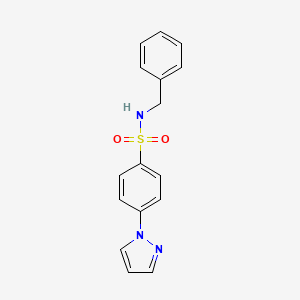
![6-chloro-3-fluoro-N-[(4-fluorophenyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B14941777.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-(7-methoxy-1,3-benzodioxol-5-yl)-1-[2-(pyrrolidin-1-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14941781.png)
![2-methyl-5-[4-methyl-3-(1H-pyrazol-1-yl)phenyl]-1,3,4-oxadiazole](/img/structure/B14941789.png)
![ethyl 4-acetamido-2,3-dimethyl-6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B14941798.png)
![4-(4-methoxyphenyl)-5-nitro-1-(propan-2-yl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B14941805.png)
